molecular formula C10H9BrN2O5 B5008212 3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid

3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid

Cat. No.: B5008212
M. Wt: 317.09 g/mol
InChI Key: XUFBFNKFASZTHQ-UHFFFAOYSA-N
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Description

3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an acetylamino group, a bromine atom, a methyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Methylation: The addition of a methyl group to the aromatic ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, acetic anhydride for acetylation, and methyl iodide for methylation

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be replaced by a hydrogen atom through reduction.

    Substitution: The acetylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(acetylamino)-5-bromo-4-methyl-2-aminobenzoic acid, while substitution of the acetylamino group can produce various derivatives with different functional groups.

Scientific Research Applications

3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and the acetylamino group allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(acetylamino)-4-methylbenzoic acid
  • 5-bromo-4-methyl-2-nitrobenzoic acid
  • 3-(acetylamino)-5-bromo-2-nitrobenzoic acid

Uniqueness

3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid is unique due to the specific combination of functional groups attached to the benzoic acid core. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-acetamido-5-bromo-4-methyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O5/c1-4-7(11)3-6(10(15)16)9(13(17)18)8(4)12-5(2)14/h3H,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFBFNKFASZTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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